1H and 13C NMR chemical shifts for 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester
1H and 13C NMR chemical shifts for 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester
An In-Depth Technical Guide to the 1H and 13C NMR Chemical Shifts for 5,5-Dimethyl-1-cyclohexen-1-boronic acid Pinacol Ester
Authored by: A Senior Application Scientist
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic molecules. For organoboron compounds, particularly boronic acid pinacol esters, NMR provides critical insights into their unique electronic and structural features. This guide offers a comprehensive analysis of the expected 1H, 13C, and 11B NMR spectra of 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester. We will delve into the theoretical basis for the predicted chemical shifts, provide detailed experimental protocols for data acquisition, and present the information in a clear, structured format for researchers, scientists, and professionals in drug development.
Introduction and Structural Context
5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester is a valuable synthetic intermediate, combining the structural features of a substituted cyclohexene ring with the versatile reactivity of a boronic ester. This functionality makes it a key building block in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds with high precision.[1] The accurate characterization of this molecule is paramount to ensure its purity and confirm its structure before use in complex synthetic pathways.
The key structural elements influencing its NMR spectrum are:
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The Vinyl Group: The sp2-hybridized carbons of the double bond and the attached vinyl proton.
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The Boronic Ester: The tricoordinate boron atom and the pinacol group, which significantly influence the electronic environment of the vinyl group.
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The Cyclohexene Ring: The aliphatic protons and carbons of the six-membered ring, including the stereochemically distinct allylic and homoallylic positions.
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The Gem-Dimethyl Group: The two magnetically equivalent methyl groups at the C5 position.
This guide will systematically deconstruct the expected NMR spectrum based on these features.
Synthetic Overview: The Miyaura Borylation
While various synthetic routes exist, a common and effective method for preparing vinyl boronic esters is the palladium-catalyzed Miyaura borylation of a corresponding vinyl halide or triflate. For the title compound, the synthesis would likely proceed via the coupling of 1-chloro-5,5-dimethylcyclohexene with bis(pinacolato)diboron (B2pin2).[2]
Scheme 1: Proposed synthesis of 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester via Miyaura borylation.
This reaction provides a direct and high-yielding pathway to the desired product, making it a reliable source for the material to be characterized.
Predicted NMR Spectral Data & Interpretation
Figure 1: Structure and numbering for 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester.
1H NMR Spectroscopy Analysis
The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The vinyl proton (H2) will be the most downfield signal among the ring protons due to its position on the electron-deficient double bond, which is further deshielded by the boron atom.
Table 1: Predicted 1H NMR Chemical Shifts (400 MHz, CDCl3, TMS)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H2 (vinyl) | 6.5 - 6.7 | t (triplet) | ~4.0 | 1H | Deshielded by C=C double bond and boron atom. Coupled to two allylic H3 protons. |
| H3 (allylic) | 2.1 - 2.3 | m (multiplet) | - | 2H | Allylic position, deshielded relative to other sp3 protons. |
| H4 | 1.4 - 1.6 | t (triplet) | ~6.5 | 2H | Standard aliphatic proton signal, coupled to two H3 protons. |
| H6 | 2.0 - 2.2 | s (singlet) | - | 2H | No adjacent protons for coupling. |
| H7 (gem-dimethyl) | ~1.0 | s (singlet) | - | 6H | Two equivalent methyl groups, appearing as a sharp singlet. |
| H8 (pinacol) | ~1.3 | s (singlet) | - | 12H | Four equivalent methyl groups of the pinacol ester, highly shielded. |
13C NMR Spectroscopy Analysis
The 13C NMR spectrum provides a map of the carbon skeleton. A key feature of boronic esters is the signal for the carbon atom directly attached to boron (C1). Due to quadrupolar relaxation from the boron nucleus (both 10B and 11B), this carbon signal is often significantly broadened or, in many cases, not observed at all.[4][5]
Table 2: Predicted 13C NMR Chemical Shifts (100 MHz, CDCl3)
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C1 (vinyl, C-B) | Not Observed | Signal broadening due to quadrupolar relaxation from the attached boron atom. |
| C2 (vinyl) | 145 - 150 | sp2 carbon of the double bond, deshielded. |
| C3 (allylic) | 28 - 32 | Standard aliphatic sp3 carbon. |
| C4 | 35 - 39 | Standard aliphatic sp3 carbon. |
| C5 | 31 - 34 | Quaternary sp3 carbon of the gem-dimethyl group. |
| C6 | 45 - 50 | Standard aliphatic sp3 carbon. |
| C7 (gem-dimethyl) | 28 - 30 | Equivalent methyl carbons. |
| C8 (pinacol, O-C) | 83 - 85 | sp3 carbon attached to two oxygen atoms, highly deshielded. |
| C9 (pinacol, CH3) | 24 - 26 | Equivalent methyl carbons of the pinacol group. |
11B NMR Spectroscopy Analysis
11B NMR is a powerful diagnostic tool for confirming the presence and electronic state of the boron center.[6] For a tricoordinate boronic acid pinacol ester, a single, relatively broad signal is expected.
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Expected Chemical Shift (δ): +28 to +34 ppm (relative to BF3•OEt2 at 0 ppm).
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Significance: This chemical shift range is characteristic of a neutral, sp2-hybridized boron atom in this coordination environment.[7] A significant deviation from this range could indicate hydrolysis to the boronic acid or the formation of a tetracoordinate boronate complex.
Experimental Protocols
Adherence to proper experimental procedures is critical for obtaining high-quality, reproducible NMR data.
Protocol for NMR Sample Preparation
This protocol ensures a homogeneous sample free from particulates and paramagnetic impurities, which can degrade spectral quality.[8][9]
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Weighing the Sample: Accurately weigh 5-10 mg of 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester for 1H NMR, or 20-30 mg for 13C NMR, into a clean, dry vial.[10]
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogeneous solution is crucial for high-resolution spectra.[9]
-
Filtration (if necessary): If any solid particulates are visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Tube Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination. For 11B NMR, using a quartz NMR tube is recommended to minimize the broad background signal from borosilicate glass.[11]
Workflow for NMR Data Acquisition
The following diagram and steps outline a standard workflow for acquiring comprehensive NMR data for the title compound.
Acquisition Steps:
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the CDCl3 and tune/match the appropriate probe channels (1H, 13C, 11B).
-
Shimming: Optimize the magnetic field homogeneity (shimming) to achieve sharp, symmetrical peaks.
-
1H Acquisition: Acquire the proton spectrum. A typical acquisition involves 8-16 scans with a relaxation delay (d1) of 1-2 seconds.
-
13C Acquisition: Acquire the proton-decoupled 13C spectrum. Due to the low natural abundance of 13C, more scans (e.g., 256 to 1024) and a longer relaxation delay (e.g., 2-5 seconds) are generally required.
-
11B Acquisition: If desired, acquire the 11B spectrum. This is a high-abundance nucleus and typically requires fewer scans than 13C. A large spectral width (e.g., 200-300 ppm) should be used.[6]
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to all spectra. Reference the 1H and 13C spectra to the TMS signal at 0.00 ppm. Reference the 11B spectrum to an external standard of BF3•OEt2 at 0.00 ppm.
Conclusion
The structural characterization of 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester by NMR spectroscopy is straightforward when guided by a sound understanding of chemical shift theory. The key diagnostic signals include the downfield vinyl proton in the 1H spectrum, the characteristic carbon signals of the pinacol ester in the 13C spectrum (with the notable absence of the C-B signal), and a distinctive signal in the +28 to +34 ppm range of the 11B spectrum. This comprehensive guide provides the foundational knowledge and practical protocols necessary for researchers to confidently acquire and interpret the NMR data for this important synthetic building block.
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